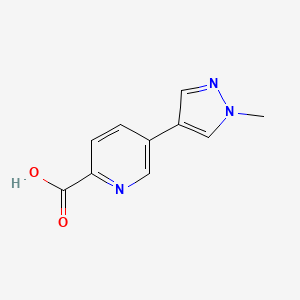

5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(1-methylpyrazol-4-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-6-8(5-12-13)7-2-3-9(10(14)15)11-4-7/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXBGKOEBQZYHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction can produce regioisomeric pyrazoles, which are then separated and purified . The reaction conditions often include refluxing the mixture in ethanol with a catalytic amount of glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds featuring the pyrazole ring, including 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid, exhibit notable antimicrobial properties. A study evaluated the antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant efficacy, suggesting potential as an antimicrobial agent.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 5-(1-Methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid | E. coli | 25 |

| S. aureus | 0.2 | |

| Candida albicans | 3.12 |

Anti-inflammatory Activity

Another area of research focuses on the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Chemical and Pharmaceutical Research, various derivatives of pyridine and pyrazole were synthesized and tested for their antimicrobial activity. The results indicated that compounds similar to 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid exhibited potent antibacterial effects, particularly against E. coli and S. aureus. This underscores its potential as a lead compound in drug development aimed at combating bacterial infections .

Case Study 2: Computational Studies

Computational docking studies have been conducted to predict the binding affinity of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid to various biological targets. These studies suggest that the compound has favorable interactions with key enzymes involved in inflammatory pathways, indicating its potential therapeutic applications in managing inflammatory diseases .

Mechanism of Action

The mechanism by which 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Withdrawing Groups :

- The 1-methylpyrazole group in the target compound donates electron density via its aromatic ring, enhancing stability and hydrophobic interactions .

- In contrast, 5-chloro-pyrrolopyridine-2-carboxylic acid () incorporates an electron-withdrawing Cl atom, which may reduce solubility but increase reactivity in electrophilic substitutions .

Salt Formation :

Research Findings and Implications

Role of Methylpyrazole : The 1-methyl group optimizes lipophilicity and steric fit in antiviral targets, as seen in BIT225’s efficacy .

Triazole vs. Pyrazole : Triazole analogues () demonstrate higher polarity, which may limit blood-brain barrier penetration compared to methylpyrazole derivatives .

Chloro Substituents : Chlorinated pyrrolopyridines () show enhanced antimicrobial activity but require formulation strategies to address poor solubility .

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid (CAS No. 1174324-58-3) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.20 g/mol

- Structural Features : The compound features a pyridine ring substituted with a pyrazole moiety, which is known for its biological significance.

The biological activity of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Studies have indicated that compounds with similar structures exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridines have shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, suggesting potential for similar activity in this compound .

- Antiparasitic Activity : Research has highlighted the importance of polar functionalities in enhancing the aqueous solubility and metabolic stability of compounds targeting parasitic infections. Analogous compounds have demonstrated significant antiparasitic effects, indicating that modifications in the pyrazole structure might enhance the efficacy of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid against parasites .

Biological Activity Overview

Case Studies

Several studies have explored the biological implications of compounds related to 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid:

- Anticancer Studies : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines showed significant inhibition of cellular proliferation in HeLa cells with IC50 values around 0.36 µM for CDK2 inhibitors . This suggests that 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid may also possess similar anticancer properties.

- Antiparasitic Effects : Research on related compounds has shown that modifications in the pyrazole ring can lead to improved antiparasitic activity against Plasmodium falciparum, with some analogs achieving EC50 values as low as 0.010 µM . This highlights the potential for developing new antimalarial agents based on this scaffold.

Q & A

Q. What are the common synthetic routes for preparing 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, pyrazole and pyridine intermediates are coupled under inert atmospheres using catalysts like palladium diacetate and ligands such as tert-butyl XPhos. Reaction conditions (e.g., 40–100°C in tert-butyl alcohol) and post-synthesis purification steps (e.g., pH adjustment, solvent extraction) are critical for yield optimization . Acid anhydrides or chlorides may also be used to functionalize the pyridine-carboxylic acid core .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Spectroscopy : Infrared (IR) spectroscopy identifies carboxylic acid (C=O) and aromatic C-H stretches. H-NMR confirms substituent positions (e.g., methyl groups on pyrazole). Mass spectrometry determines molecular weight and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for pyrazole-pyridine hybrids. For example, tert-butyl-protected analogs show planar geometry with intermolecular hydrogen bonding influencing crystal packing .

Advanced Research Questions

Q. What strategies optimize synthetic yield in multi-step reactions involving this compound?

Key factors include:

- Catalyst selection : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .

- Temperature control : Prolonged heating (e.g., 93–96°C for 17 hours) enhances cyclization but requires careful monitoring to avoid decomposition .

- Purification : Sequential solvent extraction (e.g., isopropanol/dichloromethane) and pH-dependent crystallization minimize impurities .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-pyridine hybrids?

- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., methyl groups, halogens) on the pyrazole or pyridine rings can clarify functional group contributions to activity .

- In vitro assays : Comparative testing against structurally similar compounds (e.g., imidazo[1,2-a]pyridines or benzoxazoles) identifies scaffold-specific effects .

Q. What computational methods predict the binding affinity of this compound in drug discovery?

- Molecular docking : Tools like AutoDock or Schrödinger assess interactions with target proteins (e.g., kinases). The pyridine-carboxylic acid moiety often participates in hydrogen bonding with active-site residues .

- DFT calculations : Predict electronic properties (e.g., charge distribution) to optimize reactivity or solubility .

Q. How should discrepancies in spectral data during structural elucidation be addressed?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions, confirming substitution patterns .

- Cross-validation with crystallography : Single-crystal data provide definitive proof of molecular geometry, resolving ambiguities from NMR or IR .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles during synthesis .

Q. How is the compound utilized in metal-organic framework (MOF) or coordination polymer research?

The pyridine-carboxylic acid group acts as a linker, coordinating to metal ions (e.g., Zn²⁺, Cu²⁺) to form porous frameworks. Applications include gas storage or catalysis, with substituents like methyl-pyrazole tuning porosity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.